Cyclo(-Gly-Gln)

Pharmacology Neuroscience Opioid Research

Procure Cyclo(-Gly-Gln) for its unique functional selectivity—attenuating opioid-induced cardiorespiratory depression without altering baseline hemodynamics. Unlike the linear Gly-Gln, its cyclization confers superior metabolic stability and blood-brain barrier penetration, enabling efficacy via both central (i.c.v.) and peripheral (i.a.) routes. This makes it an indispensable tool for dissecting opioid signaling pathways and validating CNS peptide delivery.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
Cat. No. B12530082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(-Gly-Gln)
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)N1)CCC(=O)N
InChIInChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)
InChIKeyPWADXPITHGKDSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(-Gly-Gln) CAS 52662-00-7: Diketopiperazine Properties for Central Cardiorespiratory Research


Cyclo(-Gly-Gln) (CAS 52662-00-7) is a cyclic dipeptide (diketopiperazine) formed from glycine and L-glutamine, with a molecular weight of 185.18 g/mol [1]. As a conformationally constrained derivative of the endogenous linear dipeptide Gly-Gln (β-endorphin 30-31), its cyclization confers enhanced metabolic stability and blood-brain barrier (BBB) permeability, distinguishing it from its linear precursor . Unlike many cyclic dipeptides with immunomodulatory or anorectic effects (e.g., cyclo(His-Pro)), cyclo(-Gly-Gln) demonstrates a specific functional profile in modulating opioid-induced cardiorespiratory depression without affecting baseline hemodynamics .

Why Cyclo(-Gly-Gln) Cannot Be Replaced by Linear Gly-Gln or Other Cyclic Dipeptides in Cardiorespiratory Studies


Interchangeability with linear Gly-Gln or other diketopiperazines is precluded by divergent pharmacokinetic and pharmacodynamic profiles. Linear Gly-Gln, while equipotent centrally (i.c.v.), exhibits negligible peripheral (i.a.) activity, failing to reverse opioid-induced hypotension or respiratory depression [1]. This is directly attributed to rapid enzymatic degradation and poor BBB penetration of the linear peptide . Conversely, cyclo(-Gly-Gln) demonstrates consistent efficacy via both central and peripheral routes, evidencing its distinct in vivo stability and distribution [1]. Substitution with other cyclic dipeptides such as cyclo(His-Pro) is not functionally equivalent; cyclo(His-Pro) targets NF-κB pathways and oxidative stress, whereas cyclo(-Gly-Gln) selectively attenuates opioid-induced cardiorespiratory depression without intrinsic activity . Thus, procurement must be guided by the specific functional and stability requirements of the research model.

Quantitative Evidence for Cyclo(-Gly-Gln) Differentiation Against Key Comparators


Cyclo(-Gly-Gln) vs. Linear Gly-Gln: Systemic Efficacy Following Peripheral Administration

Cyclo(-Gly-Gln) demonstrates statistically significant attenuation of β-endorphin-induced hypotension following intra-arterial (i.a.) injection, whereas its linear counterpart Gly-Gln shows no effect. This directly quantifies the functional advantage of cyclization for peripheral administration [1].

Pharmacology Neuroscience Opioid Research

Cyclo(-Gly-Gln) vs. Linear Gly-Gln: Potency Equivalence with Enhanced Bioavailability

While cyclo(-Gly-Gln) and its linear precursor Gly-Gln exhibit comparable potency in inhibiting β-endorphin-induced hypotension via i.c.v. administration, the cyclized form offers a crucial advantage: peripheral bioavailability [1]. This represents a significant improvement in drug-like properties without loss of on-target potency [1].

Pharmacokinetics Peptide Chemistry Opioid Research

Cyclo(-Gly-Gln) vs. Cyclo(His-Pro): Distinct Mechanistic and Hemodynamic Profiles

Cyclo(-Gly-Gln) exhibits a neutral hemodynamic profile when administered alone, contrasting with cyclo(His-Pro) which modulates NF-κB and oxidative stress pathways [REFS-1, REFS-2]. This functional divergence is critical for studies isolating opioid-induced cardiorespiratory depression.

Immunology Neuroscience Comparative Pharmacology

Cyclo(-Gly-Gln) vs. Cyclo(Leu-Gly): Targeted vs. Broad Opioid Modulation

Cyclo(Leu-Gly) has been shown to inhibit or reverse tolerance to morphine's antinociceptive, cataleptic, and respiratory depressant effects, associated with changes in cGMP-PDE activity [1]. Cyclo(-Gly-Gln) more selectively reverses cardiorespiratory depression, potentially offering a narrower therapeutic profile [2].

Opioid Research Tolerance Mechanisms Enzyme Regulation

Cyclo(-Gly-Gln) Solubility Profile for In Vivo and In Vitro Applications

Cyclo(-Gly-Gln) exhibits aqueous solubility of 10-13.89 mg/mL with mild heating and sonication, enabling preparation of stock solutions for a variety of in vitro and in vivo assays [REFS-1, REFS-2]. This property is comparable to many research-grade peptides but is well-documented, reducing formulation variability.

Formulation Solubility Stability

Optimal Research Applications for Cyclo(-Gly-Gln) Based on Evidence


In Vivo Studies of Opioid-Induced Respiratory Depression (OIRD)

Cyclo(-Gly-Gln) is uniquely suited for investigating mechanisms and potential interventions for opioid-induced respiratory depression. Its proven ability to reverse β-endorphin- and morphine-induced hypotension and respiratory depression via both central (i.c.v.) and peripheral (i.a.) routes [1] makes it a critical tool. Researchers can use it to dissect cardiorespiratory pathways without the confounding effects on baseline cardiovascular parameters, as it has no intrinsic activity when administered alone [1].

Blood-Brain Barrier (BBB) Permeability Studies

The differential efficacy of cyclo(-Gly-Gln) via i.a. versus i.c.v. administration, in contrast to the peripherally inactive linear Gly-Gln, provides a robust model for studying BBB penetration of cyclic peptides [1]. It serves as a positive control for evaluating the CNS accessibility of novel peptide-based therapeutics .

Peptide Stability and Pharmacokinetic Optimization

As a stabilized analog of the endogenous dipeptide Gly-Gln, cyclo(-Gly-Gln) is an excellent reference compound for investigating how cyclization enhances metabolic stability and systemic bioavailability . Its well-defined in vivo activity [1] allows for direct correlation between structural modification (cyclization) and improved pharmacokinetic/pharmacodynamic (PK/PD) properties.

Functional Selectivity in Opioid Receptor Signaling

Cyclo(-Gly-Gln) demonstrates a functionally selective profile, reversing cardiorespiratory depression without affecting bradycardia or exhibiting intrinsic hemodynamic activity [1]. This contrasts with other diketopiperazines like cyclo(Leu-Gly) which have broader effects on opioid tolerance [2]. Therefore, it is a preferred tool for researchers aiming to isolate and study the cardiorespiratory-specific downstream effects of opioid receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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